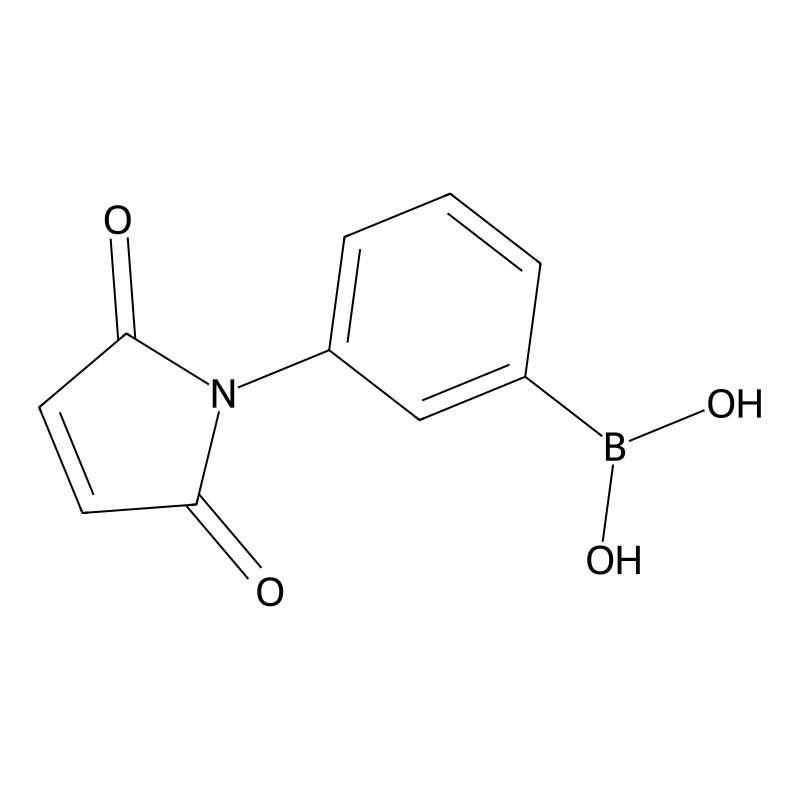3-Maleimidophenyl boronic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Bioconjugation via Sulfhydryl Targeting
MPBA features a maleimide group, known for its high reactivity towards thiol (sulfhydryl) groups. This reactivity allows MPBA to covalently bind to biomolecules containing cysteine residues, a process crucial in bioconjugation []. Bioconjugation essentially involves linking molecules together to create new entities with desired properties.
In the context of MPBA, this bioconjugation strategy enables the attachment of various functional groups (fluorophores, probes, etc.) to biomolecules like proteins and peptides containing cysteine residues. This attachment allows researchers to track, manipulate, or image these biomolecules within cells or biological systems [].
Here are some examples of bioconjugation applications using MPBA:
- Protein Labeling: MPBA can be used to label proteins with fluorophores, enabling researchers to visualize and track their movement within living cells.
- Antibody-Drug Conjugates (ADCs): MPBA can be employed to create ADCs by linking cytotoxic drugs to antibodies targeting specific cancer cells. The thiol groups on the antibody can be conjugated with MPBA, which in turn, can be attached to the drug molecule [].
- Biosensors: MPBA's bioconjugation potential can be utilized in developing biosensors. By attaching recognition molecules (enzymes, antibodies) to a transducer surface via MPBA, researchers can design biosensors for specific biomolecule detection [].
3-Maleimidophenyl boronic acid is an organic compound characterized by the molecular formula C10H8BNO4 and a molecular weight of 216.99 g/mol. It features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various chemical applications. The compound is also sulfhydryl reactive, allowing it to interact with thiol groups in proteins and other biological molecules, thereby facilitating its use in biochemical research and applications .
- Formation of Boronate Esters: The boronic acid group can react with diols to form stable boronate esters. This reaction is reversible and can be utilized in various applications, including drug delivery systems.
- Thiol-Michael Addition: The maleimide moiety allows for thiol-Michael addition reactions with sulfhydryl-containing compounds, enabling the formation of stable thioether linkages. This reaction is particularly valuable in bioconjugation techniques .
- Iodination: As a sulfhydryl reactive compound, it can also undergo iodination, which is useful for labeling and tracking purposes in biological studies .
Research indicates that 3-Maleimidophenyl boronic acid exhibits notable biological activity due to its ability to interact with thiol groups in proteins. This interaction can lead to modifications of protein structure and function, making it a valuable tool in proteomics and drug development. Its reactivity also suggests potential applications in targeted drug delivery systems where selective binding to specific biomolecules is required .
Various synthesis methods have been developed for 3-Maleimidophenyl boronic acid:
- Boronation of Maleimide Derivatives: One common method involves the reaction of maleimide derivatives with boron reagents under controlled conditions to introduce the boronic acid group.
- Coupling Reactions: Another approach utilizes coupling reactions between appropriate aryl halides and boronic acids, followed by functionalization to yield the desired compound.
- Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection-deprotection strategies and functional group transformations to achieve the final product .
3-Maleimidophenyl boronic acid has several important applications:
- Bioconjugation: It is widely used for conjugating biomolecules such as proteins and peptides, facilitating the development of targeted therapeutics.
- Sensor Development: The ability of this compound to bind selectively to diols makes it useful in the design of sensors for detecting sugars and other biomolecules.
- Drug Delivery Systems: Its chemical properties allow for the development of smart drug delivery systems that respond to specific biological environments .
Studies on 3-Maleimidophenyl boronic acid have focused on its interactions with various biomolecules:
- Protein Interactions: It has been shown to effectively modify thiol-containing proteins, which can alter their activity or stability.
- Cellular Uptake: Research indicates that compounds containing maleimide functionalities can enhance cellular uptake when conjugated with therapeutic agents.
- Targeted Delivery: Its specificity for thiol groups allows for targeted delivery strategies in cancer therapy and other medical applications .
Several compounds share structural or functional similarities with 3-Maleimidophenyl boronic acid. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Maleimidophenyl boronic acid | Similar maleimide and boronic acid | Often used in similar bioconjugation reactions |
| Phenyl boronic acid | Boronic acid without maleimide | Less reactive towards thiols |
| 3-Aminophenyl boronic acid | Contains amine instead of maleimide | May have different reactivity profiles |
| 4-Bromophenyl boronic acid | Halogenated variant | Useful in cross-coupling reactions |
The uniqueness of 3-Maleimidophenyl boronic acid lies primarily in its dual functionality as both a maleimide and a boronic acid, allowing for versatile applications in biochemistry that other compounds may not provide .








